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molecular formula C8H4F4O2 B043933 2-Fluoro-3-(trifluoromethyl)benzoic acid CAS No. 115029-22-6

2-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B043933
M. Wt: 208.11 g/mol
InChI Key: XVEAMDNSCPPPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592363B2

Procedure details

1.04 g (5 mmol) of 2-fluoro-3-(trifluoromethyl)benzoic acid (compound of formula (III)) 3 ml of SOCl2 were dissolved and the mixture was refluxed for 2 hrs. Remaining SOCl2 was removed in vacuo and the residue (crude acid chloride derivative) was dissolved in 5 ml of CH2Cl2. N,O-Dimethyhydroxylamine hydrochloride (585 mg, 6 mmol) in 8 ml of CH2Cl2 was added followed by 0.5 ml of pyridine. The reaction mixture was stirred for 1.5 hrs., quenched with aq. NH4Cl solution and the product was extracted twice with CH2Cl2, and the combined organic phases were washed with brine and dried over sodium sulfate. Evaporation of solvents in vacuo gave 1.02 g of product as an oil which was pure enough to be used in the next step without further purification.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,O-Dimethyhydroxylamine hydrochloride
Quantity
585 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].O=S(Cl)Cl.Cl.[CH3:20][NH:21][O:22][CH3:23].N1C=CC=CC=1>C(Cl)Cl>[F:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:21]([O:22][CH3:23])[CH3:20])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
N,O-Dimethyhydroxylamine hydrochloride
Quantity
585 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Remaining SOCl2 was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue (crude acid chloride derivative) was dissolved in 5 ml of CH2Cl2
CUSTOM
Type
CUSTOM
Details
, quenched with aq. NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice with CH2Cl2
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C(C(=O)N(C)OC)C=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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